molecular formula C19H19F3N2O2 B5453842 3-cyclopropyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide

3-cyclopropyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide

Cat. No.: B5453842
M. Wt: 364.4 g/mol
InChI Key: MTYJLWYWGHFUNT-UHFFFAOYSA-N
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Description

The compound “3-cyclopropyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, adjusting the steric and electronic properties of a lead compound, or protecting a reactive methyl group from metabolic oxidation .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the formation of the pyridine ring. Various methods exist to introduce the trifluoromethyl functionality . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Additionally, the synthesis might involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group (-CF3), a pyridine ring, and a cyclopropyl group. The trifluoromethyl group is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group is known to lower the basicity of compounds , which could influence the compound’s reactivity. Furthermore, the protodeboronation of pinacol boronic esters could be a relevant reaction in the context of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group has a significant electronegativity , which could influence the compound’s solubility, acidity, and other properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used in pharmaceutical applications, the trifluoromethyl group could play a key role. This group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Properties

IUPAC Name

3-cyclopropyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)15-4-1-5-16(11-15)26-18-14(3-2-10-23-18)12-24-17(25)9-8-13-6-7-13/h1-5,10-11,13H,6-9,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYJLWYWGHFUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(=O)NCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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